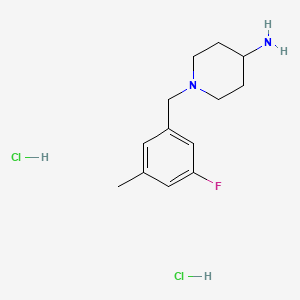
1-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C13H21Cl2FN2 and a molecular weight of 295.22 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 3-fluoro-5-methylbenzyl group and is commonly used in various scientific research applications.
Métodos De Preparación
The synthesis of 1-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 3-fluoro-5-methylbenzyl chloride with piperidin-4-amine under controlled conditions to form the desired product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Análisis De Reacciones Químicas
1-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate the interactions of piperidine derivatives with biological targets.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may modulate the activity of these targets, leading to various physiological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparación Con Compuestos Similares
1-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-(3-Fluoro-5-methylbenzyl)piperidin-4-amine: This compound lacks the dihydrochloride salt form, which may affect its solubility and stability.
N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine: This compound has a different substitution pattern on the piperidine ring, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its reactivity and applications.
Propiedades
IUPAC Name |
1-[(3-fluoro-5-methylphenyl)methyl]piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.2ClH/c1-10-6-11(8-12(14)7-10)9-16-4-2-13(15)3-5-16;;/h6-8,13H,2-5,9,15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIKXOZZYXLJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CN2CCC(CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














